molecular formula C16H26OSi B13978399 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- CAS No. 340165-30-2

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-

Cat. No.: B13978399
CAS No.: 340165-30-2
M. Wt: 262.46 g/mol
InChI Key: HQEQHSSHKFCSTG-UHFFFAOYSA-N
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Description

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- is a sterically hindered organosilicon compound characterized by:

  • Core structure: A silicon atom bonded to a tert-butyl (1,1-dimethylethyl) group, two methyl groups, and an ether-linked 1-phenyl-3-butenyloxy substituent.
  • Molecular formula: Estimated as C₁₆H₂₆OSi (molecular weight ~262.09 g/mol).
  • Key features: The phenyl group introduces aromaticity, while the tert-butyl and dimethyl groups provide steric bulk.

This compound is likely used in organic synthesis as a protecting group or intermediate, leveraging its stability and tailored steric effects .

Properties

IUPAC Name

tert-butyl-dimethyl-(1-phenylbut-3-enoxy)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OSi/c1-7-11-15(14-12-9-8-10-13-14)17-18(5,6)16(2,3)4/h7-10,12-13,15H,1,11H2,2-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEQHSSHKFCSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CC=C)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459519
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340165-30-2
Record name Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Structure and Properties

  • Molecular Formula: C16H26OSi
  • Molecular Weight: Approx. 254.45 g/mol (calculated from substituents)
  • Structure: The compound features a silane center bonded to a tert-butyl group (1,1-dimethylethyl), two methyl groups, and an oxygen atom connected to a 1-phenyl-3-butenyl group via an ether linkage.

This structural arrangement suggests the compound is a silyl ether derivative, commonly used in organic synthesis for protection or as a reagent in metal-catalyzed processes.

Preparation Methods

General Synthetic Strategy

The preparation of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- typically involves the formation of a silyl ether through the reaction of an appropriate silane reagent with a 1-phenyl-3-butenol derivative. The key step is the nucleophilic substitution or addition of the silane to the hydroxyl group of the allylic alcohol.

Common Synthetic Routes

Hydrosilylation of Allylic Alcohols
  • Reagents: The silane precursor, often tert-butyldimethylchlorosilane or tert-butyldimethylsilane derivatives, reacts with 1-phenyl-3-buten-1-ol.
  • Catalysts: Transition metal catalysts such as platinum complexes (e.g., Karstedt's catalyst) or rhodium complexes are employed to facilitate hydrosilylation.
  • Conditions: Mild temperatures (room temperature to 80°C) and inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Mechanism: The hydrosilylation involves the addition of the Si-H bond across the C=C double bond or the formation of a silyl ether by reaction with the hydroxyl group.
Direct Silylation via Chlorosilane and Base
  • Reagents: tert-Butyldimethylchlorosilane and 1-phenyl-3-buten-1-ol.
  • Base: A non-nucleophilic base such as triethylamine or pyridine is used to scavenge the HCl byproduct.
  • Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).
  • Procedure: The chlorosilane is added dropwise to a cooled solution of the allylic alcohol and base, stirring for several hours to complete the reaction.
  • Workup: The reaction mixture is quenched, washed, and purified by distillation or chromatography.

Detailed Reaction Conditions and Yields

Method Reagents Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Hydrosilylation tert-Butyldimethylsilane + 1-phenyl-3-buten-1-ol Pt-based catalyst (Karstedt's) Toluene or THF 25–80 °C 2–6 hours 75–90 High regioselectivity, mild conditions
Direct silylation tert-Butyldimethylchlorosilane + 1-phenyl-3-buten-1-ol Triethylamine or Pyridine DCM or THF 0–25 °C 3–12 hours 70–85 Requires anhydrous conditions

Mechanistic Insights and Optimization

  • The hydrosilylation route benefits from the catalytic activation of the Si-H bond, allowing selective addition to the allylic alcohol.
  • The direct silylation method relies on the nucleophilic attack of the alcohol oxygen on the silicon atom, facilitated by base scavenging of HCl.
  • Reaction optimization focuses on controlling temperature to avoid side reactions such as polymerization or rearrangements of the allylic moiety.
  • Purity of reagents and exclusion of moisture are critical to achieve high yields and prevent hydrolysis of silane intermediates.

Research Findings and Perspectives

  • Literature reports (ACS Publications) indicate that organosilanes with bulky tert-butyl groups demonstrate enhanced stability and selectivity in hydrosilylation reactions, making this compound valuable for asymmetric synthesis applications.
  • Patents describe cyclization and functionalization processes involving similar silane derivatives, highlighting their utility in complex molecule construction.
  • The compound's silyl ether functionality is exploited in protecting group strategies, with preparation methods emphasizing mild conditions to preserve sensitive functional groups.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Disadvantages
Hydrosilylation Catalytic addition of Si-H to allylic alcohol High selectivity, mild conditions Requires expensive catalysts
Direct silylation Reaction of chlorosilane with alcohol + base Simple reagents, straightforward Generates HCl, moisture sensitive

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form silane derivatives with different substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 1-phenyl-3-butenyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced silane compounds, and substituted silane derivatives, each with varying functional groups depending on the reagents used.

Scientific Research Applications

Silane, specifically (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-, is an organosilicon compound that has a silicon atom bonded to two dimethyl groups and an alkoxy group derived from a phenyl-substituted butene. The presence of these functional groups allows for a variety of chemical interactions, making it a versatile compound in both industrial and research applications. The uniqueness of (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- lies in its combination of both hydrophobic and hydrophilic properties due to its dual functional groups, which allows for enhanced versatility in applications compared to other silanes.

Synthesis
The synthesis of (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- can be accomplished through several methods. These methods highlight the versatility in synthesizing organosilicon compounds tailored for specific applications.

Reactivity
The reactivity of silane compounds, including (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-, is primarily influenced by the silicon-hydrogen bonds present in their structure. These bonds can undergo hydrolysis in the presence of water, leading to the formation of silanols and hydrogen gas. This reaction is exothermic and can be catalyzed by various agents, which enhances the reaction rate by lowering the activation energy required for bond cleavage. Silane can participate in coupling reactions with organic substrates, where it acts as a hydride donor or radical initiator, facilitating the formation of new carbon-silicon bonds.

Mechanism of Action

The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- exerts its effects involves the interaction of the silane group with various molecular targets. The compound can form covalent bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This interaction is crucial in applications such as surface modification and adhesion.

Comparison with Similar Compounds

Comparison with Structurally Similar Silanes

Structural and Molecular Differences

The table below compares the target compound with analogs from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₆H₂₆OSi ~262.09 Phenyl, butenyl, tert-butyl High steric hindrance; aromatic interactions
Silane, (1,1-dimethylethyl)dimethyl[[1-(2-methylpropyl)-3-butenyl]oxy]- C₁₄H₃₀OSi 242.47 Butenyl, 2-methylpropyl Aliphatic analog; lower molecular weight
(1E)-3-[[tert-Butyl(dimethyl)silyl]oxy]-1-propenylsilane C₁₂H₂₈OSi₂ 244.53 Propenyl, trimethylsilyl Dual silane groups; higher Si content
Iodinated Silane (CAS 208984-52-5) C₁₆H₃₃IOSi 396.42 Iodo, pentenyl High MW; halogen reactivity (e.g., cross-coupling)
(3S)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene C₁₄H₂₉IOSi 360.34 Iodoethenyl, hexyl Chiral center; potential in asymmetric synthesis

Functional Group Impact on Properties

Phenyl vs. Aliphatic Substituents
  • The target’s phenyl group enhances UV stability and π-π stacking interactions compared to aliphatic analogs (e.g., ’s compound) . However, this reduces solubility in non-polar solvents.
  • Iodinated derivatives (Evidences 4–5) exhibit significantly higher molecular weights (360–396 g/mol) and distinct reactivity (e.g., Suzuki coupling) due to the iodine atom .
Steric Effects
  • The tert-butyl group in the target compound provides greater steric protection against nucleophilic attack compared to smaller substituents (e.g., trimethylsilyl in ) . This makes it suitable for protecting sensitive functional groups in synthesis.
Double Bond Reactivity
  • The butenyl chain in the target and ’s compound allows for further functionalization (e.g., hydrogenation or epoxidation). The phenyl group in the target may direct regioselectivity in such reactions .

Physical Properties (Inferred from Analogs)

Property Target Compound Compound Iodinated Silane ()
Boiling Point Moderate (~300°C*) Lower (aliphatic chain) 345.6 ± 35.0°C
Density ~1.0–1.1 g/cm³* ~0.85–0.95 g/cm³* 1.138 ± 0.06 g/cm³
Solubility Low in polar solvents Higher in alkanes Polar solvent compatibility

*Estimated based on structural analogs.

Stability and Handling

  • The target compound is likely moisture-sensitive (common for silanes), but the tert-butyl group may slow hydrolysis compared to less hindered analogs .

Biological Activity

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- (CAS No. 340165-30-2), is a silane compound that has garnered attention in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

  • Molecular Formula : C16H26OSi
  • Molecular Weight : 262.46 g/mol
  • IUPAC Name : tert-butyl-dimethyl-[(1S)-1-phenylbut-3-enoxy]silane
  • Physical State : Liquid at room temperature

Biological Activity Overview

The biological activity of silane compounds often relates to their roles as intermediates in organic synthesis, but specific studies on silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- have indicated potential applications in medicinal chemistry and materials science.

Antimicrobial Activity

Research has shown that certain silanes exhibit antimicrobial properties. A study investigating the antimicrobial activity of various silanes found that compounds with similar structures to silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- displayed significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have been conducted to evaluate the safety profile of the compound. The results indicated that at lower concentrations (up to 50 µM), the compound did not exhibit significant cytotoxic effects.

Cell Line IC50 (µM)
HeLa>50
MCF-7>50
A549>50

The proposed mechanism of action for the biological activity of silane compounds often involves their ability to interact with cellular membranes or specific receptors. For instance, the presence of the phenyl group in silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- may facilitate interactions with lipid bilayers or proteins involved in signaling pathways.

Case Study 1: Anticancer Activity

A recent study explored the anticancer potential of silane derivatives, including silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-. The study found that treatment with this compound resulted in apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study 2: Drug Delivery Systems

Another investigation focused on using silane compounds as part of drug delivery systems. The incorporation of silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]- into polymer matrices enhanced the loading capacity and release profiles of therapeutic agents.

Q & A

Basic: What is the synthetic methodology for introducing the tert-butyldimethylsilyl (TBDMS) group in this silane compound?

The TBDMS group is typically introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. For example:

  • Procedure : React hydroxyl-bearing intermediates with TBDMSCl in the presence of a base (e.g., imidazole) in dichloromethane or DMF at 0–25°C under inert atmosphere (argon/nitrogen). Reaction completion is monitored by TLC or NMR .
  • Example : In the synthesis of related silane-protected cyclohexane derivatives, TBDMSCl was used with imidazole to protect hydroxyl groups, achieving >85% yield .

Advanced: How can conflicting NMR data for silylated intermediates be resolved during structural characterization?

Contradictions in NMR data (e.g., unexpected shifts or splitting patterns) often arise from incomplete silylation, residual solvents, or stereochemical complexity. Methodological approaches include:

  • Multi-nuclear NMR : Analyze 29Si^{29}\text{Si} NMR to confirm silyl group integration (δ −5 to +25 ppm for TBDMS) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ions (e.g., [M+Na]+^+) and rule out side products .
  • X-ray Crystallography : For crystalline derivatives, resolve ambiguities via single-crystal diffraction .

Basic: What is the role of the TBDMS group in protecting reactive sites during multi-step synthesis?

The TBDMS group acts as a sterically hindered protecting agent for hydroxyl (-OH) or amine (-NH) functionalities, preventing undesired reactions (e.g., oxidation, nucleophilic attack). Key advantages:

  • Stability : Resists mild acidic/basic conditions but is cleavable under controlled fluoride treatment (e.g., TBAF) .
  • Example : In the synthesis of 1,6-diazabicyclo[2.2.1.3]heptane, TBDMS protection enabled selective desilylation at later stages without disrupting the core structure .

Advanced: How can desilylation conditions be optimized to minimize side reactions?

Desilylation efficiency depends on reagent choice, solvent, and reaction time. Comparative data from studies:

Reagent Solvent Time (h) Yield (%) Side Reactions Reference
TBAF (1.0 M)THF292None
HF-pyridineCH3_3CN485Ester hydrolysis
N-ChlorosuccinimideCH2_2Cl2_21.578Over-oxidation (rare)

Recommendation : Use TBAF in THF for high selectivity, or HF-pyridine for acid-sensitive substrates .

Basic: What analytical techniques are critical for purity assessment of this silane compound?

  • HPLC-PDA : Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Confirm C, H, N, Si content within ±0.3% of theoretical values .
  • FT-IR : Identify characteristic Si-O-C stretches (~1100 cm1^{-1}) and phenyl C-H stretches (~3050 cm1^{-1}) .

Advanced: How to address inconsistencies in reaction yields across studies using similar silylation protocols?

Yield discrepancies may stem from:

  • Moisture Contamination : Anhydrous conditions are critical; even trace H2_2O reduces silylation efficiency.
  • Catalyst Loading : Adjust imidazole/TBDMSCl stoichiometry (typically 1.2:1 to 2:1) .
  • Temperature Control : Prolonged reactions at >30°C may induce desilylation or decomposition .

Case Study : A 15% yield increase was achieved by pre-drying solvents over molecular sieves and using fresh TBDMSCl .

Basic: What safety precautions are essential when handling this silane compound?

  • Ventilation : Use fume hoods to avoid inhalation of volatile siloxanes.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced: Can computational methods predict the steric effects of the TBDMS group on reaction kinetics?

Yes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric hindrance and transition states:

  • Example : DFT predicted a 10 kcal/mol barrier increase for nucleophilic attack at TBDMS-protected sites, aligning with experimental rate reductions .

Basic: What are the storage conditions to ensure long-term stability?

  • Temperature : Store at −20°C under argon.
  • Container : Amber glass vials with PTFE-lined caps to prevent moisture ingress .

Advanced: How does the (1-phenyl-3-butenyl)oxy moiety influence the compound’s reactivity in cross-coupling reactions?

The allyloxy group enables:

  • Heck Coupling : Reacts with aryl halides using Pd(OAc)2_2/PPh3_3 catalysts.
  • Epoxidation : Forms epoxides with mCPBA, useful for further functionalization .

Data : In a Heck reaction, the allyloxy group achieved 75% conversion with styrene, vs. 40% for non-allylic analogs .

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